Methyl 2-(cyclohexylamino)acetate
Overview
Description
Methyl 2-(cyclohexylamino)acetate is an organic compound with the molecular formula C9H17NO2. It is a derivative of glycine, where the amino group is substituted with a cyclohexyl group, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(cyclohexylamino)acetate can be synthesized through the reaction of glycine methyl ester hydrochloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(cyclohexylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylaminoacetic acid.
Reduction: Methyl 2-(cyclohexylamino)ethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyclohexylamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(cyclohexylamino)acetate involves its interaction with specific molecular targets. The cyclohexyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-(allylamino)acetate: Similar structure but with an allyl group instead of a cyclohexyl group.
Methyl 2-(phenylamino)acetate: Contains a phenyl group instead of a cyclohexyl group.
Methyl 2-(benzylamino)acetate: Features a benzyl group in place of the cyclohexyl group.
Uniqueness: Methyl 2-(cyclohexylamino)acetate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
methyl 2-(cyclohexylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQPELVTVMBVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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